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Compound of Interest

Fructoseglutamic Acid Disodium
Salt

cat. No.: B1162887

Compound Name:

Executive Summary & Chemical Identity

Fructoseglutamic Acid Disodium Salt (Chemical Name: Disodium N-(1-Deoxy-D-fructos-1-
yl)-L-glutamate) is a pivotal Amadori Rearrangement Product (ARP). Unlike simple mixtures of
sugar and amino acids, this compound represents a "locked" intermediate of the Maillard
reaction. It functions dually as a non-volatile taste enhancer (providing umami and kokumi
depth) and a thermal precursor for specific savory aroma volatiles.

This guide details the mechanism, sensory profile, and application protocols for utilizing
Fructoseglutamic Acid Disodium Salt to engineer high-fidelity savory profiles in food
matrices and pharmaceutical masking systems.

Chemical Profile
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Property Detail
CAS Number 31105-01-8 (Acid form reference)
Molecular Formula C11H17NO9Na:z (Disodium Salt)

o Maillard Reaction Intermediate (Amadori
Classification
Compound)

Clean Umami, Bouillon-like, Kokumi

Sensory Character
(Mouthfulness)

Taste Threshold 1-2 mmol/L (Comparable to MSG)

High stability in aqueous solution compared to

Stability )
Schiff bases

Mechanism of Action

The efficacy of Fructoseglutamic Acid Disodium Salt relies on two distinct mechanisms
depending on the processing temperature of the final application.

A. Direct Sensory Modulation (Ambient/Low Heat)

At temperatures below 60°C, the compound remains stable and interacts directly with lingual
receptors.

o Umami Activation: It binds to the TLIR1/T1R3 heterodimer umami receptor. Unlike
Monosodium Glutamate (MSG), which can exhibit a "soapy" or "chemical" aftertaste at high
concentrations, Fructoseglutamic Acid provides a "cleaner,” more rounded savory profile
often described as "bouillon-like" [1].[1]

» Kokumi Effect: It enhances the continuity and thickness of the taste profile, likely through
interactions with the Calcium Sensing Receptor (CaSR), bridging the gap between initial
saltiness and lingering aftertaste.

B. Thermal Flavor Generation (High Heat)

Above 100°C (e.g., baking, retorting), the compound degrades to generate specific aroma
volatiles. Because the sugar (fructose) and amino acid (glutamate) are already covalently
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linked, the reaction kinetics are faster and more specific than reacting free fructose and
glutamate.

o Degradation Products: Generates pyrazines (roasted/nutty), furans (caramelic), and pyrroles,
contributing to "roasted meat" and "baked" notes [3].[2]

Visualization: Formation & Degradation Pathway

The following diagram illustrates the formation of the Amadori product and its divergent
pathways in food systems.

Umami/Kokumi

Perception:
Receptors (TIR1/T1R3) Clean Savory/Bouillon

Fructoseglutamic Acid Cooking/Process
(Amadori Product) (High Temp)

Thermal Degradation Volatiles: Perception:

(>100°C) Pyrazines, Furans Roasted/Meaty

Click to download full resolution via product page

Figure 1: The dual-pathway mechanism of Fructoseglutamic Acid. It acts as a stable taste
enhancer at low temperatures and a flavor precursor at high temperatures.

Application Protocols
Protocol 1: Sodium Reduction & Umami Enhancement in
Clear Broth

Objective: Replace 30% sodium and 50% MSG in a chicken broth model while maintaining
sensory intensity.

Materials:
e Chicken Broth Base (0.5% NaCl)

e Fructoseglutamic Acid Disodium Salt (FG-Na)
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e Control: Standard Broth (0.8% NaCl + 0.2% MSG)
Method:
o Preparation: Prepare a base chicken broth solution at 60°C.
e Dosing:
o Control: Add 0.3% NaCl + 0.2% MSG.
o TestA: Add 0.3% NaCl + 0.1% MSG + 0.05% FG-Na.
o Test B (Clean Label): Add 0.3% NaCl + 0.15% FG-Na (No MSG).
e Homogenization: Stir for 10 minutes at 60°C to ensure complete dissolution.

e Sensory Evaluation: Panelists (n=10) rate "Salty Intensity,” "Umami Depth," and "Aftertaste
Cleanliness" on a 10-point scale.

Expected Outcome: Test B typically yields a "Umami Depth" score equivalent to the Control but
with a significantly higher "Aftertaste Cleanliness" score, eliminating the metallic/soapy notes of
MSG [2].

Protocol 2: Thermal Generation of "Roasted Beef"
Reaction Flavor

Objective: Use FG-Na as a precursor to generate authentic roasted notes in a vegetarian demi-
glace.

Materials:

FG-Na (2.0%)

Glucose (1.0%)

Cysteine Hydrochloride (0.5%)

Vegetable Fat (5.0%)
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» Propylene Glycol (solvent)
Method:

» Slurry Formation: Dissolve FG-Na, Glucose, and Cysteine in Propylene Glycol/Water (80:20)
mixture. Emulsify with Vegetable Fat.

o Thermal Reaction: Transfer to a pressure reactor (Parr bomb or similar).
o Heating Profile:

o Ramp to 125°C over 20 minutes.

o Hold at 125°C for 40 minutes.

o Rapid cool to <40°C.
e Analysis: Analyze the headspace via GC-MS for pyrazine content.

Why this works: FG-Na provides a "slow-release" glutamate source that reacts with Cysteine
degradation products. This controlled reaction favors the formation of 2-methyl-3-furanthiol
(meaty) and alkylpyrazines (roasted) without the rapid burning associated with free fructose [3]

[5].

Protocol 3: Solubility & Stability Validation

Context: Before inclusion in liquid formulations (e.g., soy sauce, concentrated stocks), stability
must be verified to prevent precipitation or premature hydrolysis.

Method:

e Solubility Limit: Dissolve FG-Na in deionized water at 20°C.
o Target: >50 g/100mL (Highly soluble).

e pH Stability: Prepare 1% solutions at pH 3.0, 5.0, and 7.0.

o Store at 40°C for 2 weeks (accelerated aging).
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o Measure [FG-Na] retention via HPLC.

» Criteria: >90% retention at pH 5-7 is required for commercial viability. Note: At pH < 4.0,
hydrolysis back to Glutamic Acid and Fructose may occur over time [4].

Data Summary: Sensory & Stability

The following table summarizes the sensory impact of Fructoseglutamic Acid Disodium Salt
compared to standard enhancers.

Yeast Extract

Attribute MSG (0.2%) FG-Na (0.15%)
(0.5%)

Umami Intensity High (8/10) Medium (6/10) High (7.5/10)

Salty Perception Moderate Moderate High (Synergistic)

Mouthfeel (Kokumi) Low High Very High

Flavor Profile Chemical/Flat Yeasty/Brothy Clean/Bouillon

Sodium Contribution High Low Low

Table 1. Comparative sensory analysis in a neutral soup base. FG-Na demonstrates superior
mouthfeel and a cleaner profile than MSG.

Application Workflow Diagram

This workflow guides the decision-making process for incorporating FG-Na into a new
formulation.
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Start: Formulating Savory Product

Define Goal

Enhance Taste Create Aroma
(No Heating) (Thermal Process)

Add FG-Na (0.05 - 0.2%) Mix FG-Na + Cysteine/Fats

Adjust pH (5.0 - 7.0) Heat >120°C (Reaction Flavor)

Result: Clean Umami, Result: Roasted/Meaty
Salt Reduction Aroma Profile

Click to download full resolution via product page
Figure 2: Decision tree for utilizing Fructoseglutamic Acid Disodium Salt in formulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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